tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate is a compound that features a tert-butyl carbamate group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves several steps. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for larger scale production and higher efficiency.
Chemical Reactions Analysis
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of various bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but with a hydroxyethyl group instead of the pyrazole ring.
tert-Butyl N-(2-aminoethyl)carbamate: This compound features an aminoethyl group instead of the pyrazole ring. The uniqueness of this compound lies in its pyrazole ring, which imparts specific chemical and biological properties that are not present in the other similar compounds.
Properties
CAS No. |
1971124-75-0 |
---|---|
Molecular Formula |
C10H18N4O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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